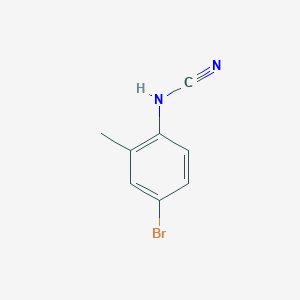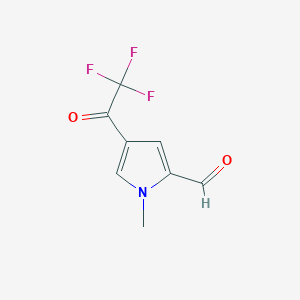
(2-Amino-1H-imidazol-4-YL)-methanol hcl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Amino-1H-imidazol-4-YL)-methanol hydrochloride is a chemical compound that belongs to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms, which are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Amino-1H-imidazol-4-YL)-methanol hydrochloride typically involves the reaction of imidazole derivatives with appropriate reagents under controlled conditions. One common method includes the reaction of 2-amino-1H-imidazole with formaldehyde in the presence of hydrochloric acid to yield the desired product. The reaction conditions often require a controlled temperature and pH to ensure the formation of the hydrochloride salt.
Industrial Production Methods
Industrial production of (2-Amino-1H-imidazol-4-YL)-methanol hydrochloride may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
化学反応の分析
Types of Reactions
(2-Amino-1H-imidazol-4-YL)-methanol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the imidazole ring.
Substitution: The amino and hydroxyl groups can participate in substitution reactions with other chemical entities.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole carboxylic acids, while substitution reactions can produce various alkylated or acylated imidazole derivatives.
科学的研究の応用
(2-Amino-1H-imidazol-4-YL)-methanol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a catalyst in certain chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including infections and cancer.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of (2-Amino-1H-imidazol-4-YL)-methanol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of microorganisms by interfering with their metabolic processes or induce apoptosis in cancer cells by activating specific signaling pathways.
類似化合物との比較
Similar Compounds
- (2-Amino-1H-imidazol-4-YL)-acetonitrile hydrochloride
- (2-Amino-1H-imidazol-4-YL)-acetaldehyde hydrochloride
- (2-Amino-1H-imidazol-4-YL)-acetic acid
Uniqueness
(2-Amino-1H-imidazol-4-YL)-methanol hydrochloride is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, making it more suitable for certain applications in medicine and industry.
特性
分子式 |
C4H8ClN3O |
|---|---|
分子量 |
149.58 g/mol |
IUPAC名 |
(2-amino-1H-imidazol-5-yl)methanol;hydrochloride |
InChI |
InChI=1S/C4H7N3O.ClH/c5-4-6-1-3(2-8)7-4;/h1,8H,2H2,(H3,5,6,7);1H |
InChIキー |
LAIYMEINARVEKP-UHFFFAOYSA-N |
正規SMILES |
C1=C(NC(=N1)N)CO.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,5-Diethyl octahydropyrrolo[2,3-c]pyrrole-2,5-dicarboxylate](/img/structure/B8765368.png)



![6-chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B8765392.png)






![7-bromo-5-methyl-1H-pyrazolo[3,4-c]pyridine](/img/structure/B8765433.png)
![1,5-Dimethylbicyclo[3.2.1]octan-8-one](/img/structure/B8765439.png)

